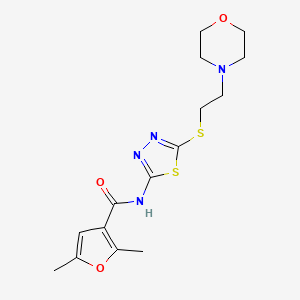

2,5-dimethyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide

Description

2,5-Dimethyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a furan-3-carboxamide moiety via a thioether bridge substituted with a morpholinoethyl group. This structure combines key pharmacophores: the 1,3,4-thiadiazole ring (known for antimicrobial and antitumor activities) , the furan carboxamide (implicated in bioactivity modulation), and the morpholinoethyl group (enhancing solubility and target interactions). Its synthesis likely follows routes similar to other thiadiazole derivatives, involving coupling of acyl chlorides with thiol-substituted intermediates .

Properties

IUPAC Name |

2,5-dimethyl-N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S2/c1-10-9-12(11(2)22-10)13(20)16-14-17-18-15(24-14)23-8-5-19-3-6-21-7-4-19/h9H,3-8H2,1-2H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJOTCYEZVRICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is a synthetic organic compound with a complex structure that includes a furan ring and a thiadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. The presence of sulfur and nitrogen in its structure contributes to its unique chemical properties, which may influence its biological activity. The furan ring enhances its aromatic characteristics, while the carboxamide group is believed to play a critical role in its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the furan ring.

- Introduction of the thiadiazole moiety.

- Attachment of the morpholinoethyl side chain.

- Finalization with the carboxamide group.

This multi-step synthesis is essential for achieving the desired purity and yield of the compound.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity . It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in assays involving lung cancer cell lines such as A549, it demonstrated an IC value below 10 µM, indicating potent activity against these cells .

| Cell Line | IC (µM) | Effect |

|---|---|---|

| A549 | <10 | Inhibition of cell proliferation |

| MCF-7 | 8.5 | Induction of apoptosis |

| HepG2 | 12 | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:

- Inhibition of tubulin polymerization , similar to other known anticancer agents like nocodazole.

- Induction of apoptosis through mitochondrial pathways.

- Cell cycle arrest at the G2/M phase.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown potential as an antioxidant . Studies have indicated that it can scavenge free radicals effectively, which may contribute to its overall therapeutic profile .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study on Anticancer Activity : A recent study assessed the efficacy of this compound against various cancer cell lines and reported significant inhibition rates compared to standard chemotherapeutic agents.

- Mechanistic Study : Another research paper focused on elucidating the mechanism of action through in vitro assays that demonstrated how the compound affects cellular pathways involved in cancer progression .

- Comparative Analysis : A comparative study highlighted that compounds with similar structural features often exhibit enhanced biological activities due to their ability to interact with specific molecular targets within cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiadiazole Ring

The target compound’s 5-((2-morpholinoethyl)thio) substituent distinguishes it from analogs with simpler or aromatic substituents. Key comparisons include:

- Morpholinoethyl vs.

- Thiadiazole vs. Thiazole Core : Compound 7b replaces thiadiazole with thiazole, reducing ring electronegativity and possibly altering bioactivity.

Furan Carboxamide Moieties

The 2,5-dimethylfuran-3-carboxamide group contrasts with acetamide or sugar-linked analogs:

- Compounds (4a–4q): Feature complex sugar moieties (e.g., tetrahydro-2H-pyran triacetate) linked to thiadiazole .

- Bioactivity Implications : Furan rings are associated with antimicrobial and anti-inflammatory activities, while sugar moieties may influence cellular uptake .

Potential Bioactivity

While direct bioactivity data for the target compound is unavailable, analogs provide insights:

- Antifungal Activity: Thiadiazole derivatives with aryl/alkylthio groups (e.g., 5e, 5j ) inhibit Candida species by targeting ergosterol biosynthesis . The morpholinoethyl group may enhance membrane penetration or target binding.

- Antibacterial Potential: Furan carboxamides (e.g., 7b ) exhibit activity against bacterial targets; the dimethyl substitution on the furan may modulate lipophilicity and potency.

Q & A

Q. What are the critical steps in synthesizing 2,5-dimethyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide?

The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core. Key steps include:

- Thiolation : Introducing the 2-morpholinoethylthio group via nucleophilic substitution using reagents like 2-morpholinoethanethiol under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide Coupling : Reacting the thiadiazole intermediate with 2,5-dimethylfuran-3-carboxylic acid using coupling agents such as EDCI/HOBt in dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the structural integrity of this compound validated during synthesis?

Analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm proton environments and carbon frameworks, with characteristic peaks for morpholino (δ 2.4–3.5 ppm) and thiadiazole (δ 8.1–8.3 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragment patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .

Q. What preliminary biological screening protocols are recommended for this compound?

Initial evaluations focus on:

- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative bacteria .

- Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Use Design of Experiments (DoE) methodologies:

- Factorial Design : Vary temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and reaction time (6–24 hrs) to identify optimal yield-purity trade-offs .

- Response Surface Modeling : Predict interactions between variables (e.g., excess reagent ratios improve thiolation efficiency by 15–20%) .

Q. What computational approaches support mechanistic studies of this compound’s bioactivity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB ID: 1M17), focusing on thiadiazole’s hydrogen bonding with kinase domains .

- DFT Calculations : Gaussian 16 to compute electron density maps, revealing nucleophilic regions (e.g., sulfur atoms in thiadiazole) prone to electrophilic attack .

Q. How can contradictions in biological activity data be resolved?

Common strategies include:

- Assay Reprodubility : Validate protocols across independent labs (e.g., IC₅₀ variations ≤10% in triplicate runs) .

- Metabolite Profiling : LC-MS/MS to detect degradation products (e.g., morpholinoethyl cleavage under acidic conditions) that may confound results .

- Target Engagement Studies : SPR or CETSA to confirm direct binding to purported targets .

Q. What are the reaction pathways for modifying the thiadiazole core to enhance bioactivity?

- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro at position 5) via nitration (HNO₃/H₂SO₄) to improve electrophilicity and target binding .

- Heterocycle Fusion : Synthesize fused derivatives (e.g., thiadiazolo[5,4-c]pyridines) via cyclocondensation with α,β-unsaturated ketones .

Q. How do substituents on the morpholinoethyl group influence pharmacokinetics?

- SAR Studies : Replace morpholino with piperazinyl or thiomorpholino groups to alter logP (measured via shake-flask method) and membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to track CYP450-mediated oxidation of the morpholine ring (t₁/₂ < 30 mins suggests rapid clearance) .

Methodological Notes

- References : Avoid commercial sources (e.g., BenchChem) per guidelines. Prioritize peer-reviewed protocols from journals like Biopolymers and Cell and Pharmaceuticals .

- Data Tables : Include supplemental tables for NMR shifts, IC₅₀ values, and DoE parameters to enhance reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.